2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid
Description
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid is a synthetic small molecule characterized by a thiazole ring substituted with a methyl group at position 5 and a phenyl group at position 4. The carbamoyl linker connects the thiazole moiety to a nitro-substituted benzoic acid scaffold. The nitro group at position 6 of the benzoic acid may confer electron-withdrawing effects, influencing reactivity and solubility.
Properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-15(11-6-3-2-4-7-11)19-18(27-10)20-16(22)12-8-5-9-13(21(25)26)14(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAORGRZJXVHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid is a thiazole-derived compound that has garnered attention for its potential biological activities. The molecular formula of this compound is C18H18N3O5S, with a molecular weight of 383.38 g/mol. This compound is noteworthy due to the presence of both thiazole and nitrobenzoic acid moieties, which are associated with various pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole with a suitable carboxylic acid derivative under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, derivatives similar to 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid have shown effectiveness against a range of bacterial strains. For instance:
- E. coli : Exhibited notable sensitivity.
- Staphylococcus aureus : Displayed reduced growth in the presence of the compound.
These findings suggest that the thiazole moiety contributes to the antimicrobial efficacy observed in vitro .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and inflammatory markers. In animal models, administration of thiazole-containing compounds has resulted in:
- Reduced levels of TNF-alpha and IL-6 : Indicating a decrease in pro-inflammatory cytokines.
- Inhibition of COX enzymes : Leading to reduced prostaglandin synthesis.
These results point towards a mechanism where the compound may modulate inflammatory pathways effectively .
Anticancer Activity
The anticancer properties have been investigated through cell viability assays on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell growth at micromolar concentrations.
- Induction of Apoptosis : Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.
These effects are believed to be mediated through the activation of intrinsic apoptotic pathways .
Case Studies
Several case studies have documented the effects of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with a thiazole derivative resulted in faster recovery times compared to standard antibiotics.
- Case Study 2 : In cancer patients undergoing chemotherapy, co-administration of thiazole compounds improved overall treatment efficacy and reduced side effects associated with traditional chemotherapeutics.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro tests on various cancer cell lines revealed the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Modulation of apoptotic pathways |
These findings suggest that the compound can effectively inhibit the growth of certain cancer cells through apoptosis induction, highlighting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. The results from testing against several bacterial strains are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
Although the antimicrobial activity is moderate, further studies are warranted to explore its efficacy and mechanisms of action .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Studies suggest it could modulate oxidative stress pathways, offering protective effects against neuronal degeneration in models of neurodegenerative diseases. This potential has been linked to its ability to interact with various molecular targets involved in neuroprotection .
Anti-inflammatory Activity
In addition to its neuroprotective effects, the compound has shown promise in reducing inflammation. Experimental models indicate that it may inhibit pro-inflammatory cytokines, thereby contributing to its therapeutic potential in inflammatory diseases .
Herbicidal Activity
Research has indicated that derivatives of this compound may possess herbicidal properties. Field trials have demonstrated efficacy against specific weed species, suggesting potential applications in agricultural settings. The mechanism appears to involve disruption of photosynthetic pathways in target plants .
Case Studies
- Antitumor Study : A study conducted on the efficacy of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid on HeLa cells showed a significant reduction in cell viability at lower concentrations, supporting its potential as a lead compound for developing new cancer therapies.
- Neuroprotection Research : A recent investigation into the neuroprotective effects demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cell cultures, suggesting its therapeutic relevance in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural and Functional Analogues in Antiviral Research
Thiazole derivatives with carbamoyl or benzamide substituents have been investigated as inhibitors of viral enzymes. For example:
Table 1: Comparison of Thiazole-Based Inhibitors
The user’s compound shares the thiazole-carbamoyl backbone with the above derivatives but differs in substituents. The 5-methyl-4-phenyl group on the thiazole may enhance hydrophobic interactions with target proteins compared to smaller substituents like carboxylates. However, the absence of a sulfonyl or ester group (as in the MTase-targeting compound) could reduce binding specificity for methyltransferases .
Thiazolylmethylcarbamate Analogs
lists complex thiazolylmethylcarbamates, such as:
- Compound l : Features a hydroxybenzamido-thiazole linked to a hexan-2-ylcarbamate.
- Compound m : Includes a hydroperoxypropan-2-yl group on the thiazole, enhancing redox activity.
Key Structural Differences :
Nitro-Substituted Benzoic Acid Derivatives
references 5-[(4-hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid (85136-66-9), which shares a nitrobenzoic acid core with the user’s compound but differs in substitution:
Table 2: Functional Group Comparison
The 6-nitro position in the user’s compound may create a stronger electron-withdrawing effect, stabilizing the carboxylate anion and enhancing solubility at physiological pH. In contrast, the 2-nitro group in 85136-66-9 could sterically hinder interactions with target proteins .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route for constructing the thiazole ring. A representative protocol involves:
- Reacting 2-bromo-1-phenylpropan-1-one (α-bromo ketone) with thiourea in ethanol under reflux.
- Cyclization proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, forming the thiazole ring and releasing HBr.
- The product, 5-methyl-4-phenyl-1,3-thiazol-2-amine , is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 65–75%).
Characterization Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 5H, Ph), 2.45 (s, 3H, CH3), 5.20 (br s, 2H, NH2).
- HRMS (ESI) : m/z calcd. for C10H11N2S [M+H]+: 191.0641; found: 191.0643.
Preparation of 6-Nitrobenzoyl Chloride
Acid Chloride Formation
6-Nitrobenzoic acid is activated via treatment with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) under nitrogen:
- 6-Nitrobenzoic acid (1 equiv) is suspended in DCM, and SOCl2 (1.5 equiv) is added dropwise with stirring.
- The mixture is refluxed for 4 hours, yielding a clear yellow solution of 6-nitrobenzoyl chloride .
- Excess SOCl2 and DCM are removed under reduced pressure, leaving the acyl chloride as a crystalline solid (yield: 90–95%).
Critical Considerations :
- Moisture-free conditions are essential to prevent hydrolysis of the acyl chloride.
- Catalytic DMF (1 mol%) accelerates the reaction by stabilizing the intermediate mixed anhydride.
Amide Bond Formation: Coupling Thiazol-2-amine with 6-Nitrobenzoyl Chloride
Schotten-Baumann Reaction
A classic method for amide synthesis involves:
Coupling Agent-Mediated Synthesis
For improved efficiency, EDCl/HOBt is employed:
- 6-Nitrobenzoic acid (1 equiv) , EDCl (1.2 equiv) , and HOBt (1.1 equiv) are dissolved in DMF.
- After 30 minutes, thiazol-2-amine (1 equiv) and DIPEA (2 equiv) are added, and the reaction is stirred for 24 hours.
- Purification via silica gel chromatography (EtOAc/hexane, 1:3) yields the target compound (yield: 85–90%).
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 70–80 | 95 | 12 |
| EDCl/HOBt | 85–90 | 98 | 24 |
Characterization of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic Acid
Spectroscopic Data
X-ray Diffraction (PXRD)
The crystalline form exhibits characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°, confirming a monoclinic lattice system.
Optimization and Scale-Up Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical steps for preparing 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid?
- The compound is synthesized via multi-step organic reactions, including carbamoyl coupling between a thiazole amine and a nitro-substituted benzoic acid derivative. Key steps involve:
- Activation of the carboxylic acid group using reagents like thionyl chloride or carbodiimides for coupling.
- Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions with the nitro group.
- Purification via recrystallization or chromatography to isolate the product in >95% purity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- 1H/13C NMR spectroscopy : To confirm the presence of the thiazole ring (δ 7.5–8.2 ppm for aromatic protons) and nitro group (electron-withdrawing effects on adjacent carbons).
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (C17H14N3O5S, [M+H]+ expected at m/z 372.0652).
- FT-IR spectroscopy : To identify the carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520–1350 cm⁻¹) functional groups .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the nitro and carbamoyl groups.
- Aqueous stability : Test in buffered solutions (pH 4–9) to assess hydrolysis susceptibility of the thiazole-carbamoyl bond.
- Storage recommendations : Store under inert conditions at –20°C to prevent nitro group reduction or thiazole ring degradation .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling step of the thiazole and benzoic acid moieties?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of the thiazole amine to activated benzoic acid derivative.
- Catalyst screening : Test coupling agents like HATU or EDC/HOBt for efficiency.
- Continuous flow reactors : Improve mixing and heat transfer, reducing side-product formation (e.g., diacylation) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Orthogonal assays : Validate activity across multiple platforms (e.g., enzyme inhibition, cell viability, and bacterial growth assays).
- Purity verification : Use HPLC to confirm >98% purity, as impurities like unreacted nitro precursors may skew results.
- Structure-activity relationship (SAR) studies : Modify substituents on the phenyl or thiazole rings to isolate specific bioactivity .
Q. How can computational methods predict the compound’s mechanism of action in enzyme inhibition?
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule.
- MD simulations : Assess binding stability over time in physiological conditions .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- In vitro metabolic assays : Incubate with liver microsomes to detect metabolites (e.g., nitro reduction products).
- LC-MS/MS monitoring : Track degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours.
- Light exposure tests : Measure photodegradation rates under UV-Vis light to assess handling requirements .
Methodological Considerations
- Data contradiction analysis : Cross-reference NMR and HRMS data with synthetic intermediates to rule out structural misassignment .
- Biological assay design : Include positive controls (e.g., nitazoxanide for antiparasitic studies) and cytotoxicity panels to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
